molecular formula C₁₄H₁₉NO₄ B1146623 (|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester CAS No. 1356354-32-9

(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester

Cat. No. B1146623
M. Wt: 265.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of benzenebutanoic acid, which is a type of aromatic carboxylic acid. It has an amino group (-NH2) and a carboxyethyl group (-CH2-COOH) attached to it. The presence of the 1-Methyl Ester group indicates that one of the carboxylic acid groups has been esterified with methanol .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzene ring would contribute to the aromaticity of the compound. The amino and carboxy groups would make the compound polar and capable of forming hydrogen bonds .


Chemical Reactions Analysis

The compound, being an amino acid derivative, could undergo a variety of chemical reactions. The carboxyl group could participate in acid-base reactions, and the amino group could undergo reactions typical of amines . The ester group could undergo hydrolysis, transesterification, and other reactions typical of esters .


Physical And Chemical Properties Analysis

Amino acids are generally colorless, crystalline substances. They have high melting points due to their ionic properties. Their solubility depends on the polarity, iso-electric point, nature of the solvent, and temperature .

properties

IUPAC Name

(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(13(16)17)15-12(14(18)19-2)9-8-11-6-4-3-5-7-11/h3-7,10,12,15H,8-9H2,1-2H3,(H,16,17)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNRUXGZJNTAJK-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(CCC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N[C@@H](CCC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[[(2S)-1-Methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid

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